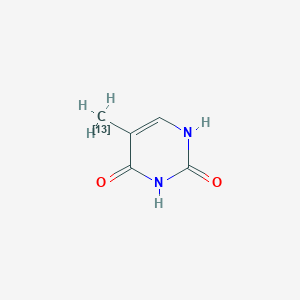

Thymine-13C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H6N2O2 |

|---|---|

Molecular Weight |

127.11 g/mol |

IUPAC Name |

5-(113C)methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9)/i1+1 |

InChI Key |

RWQNBRDOKXIBIV-OUBTZVSYSA-N |

Isomeric SMILES |

[13CH3]C1=CNC(=O)NC1=O |

Canonical SMILES |

CC1=CNC(=O)NC1=O |

Origin of Product |

United States |

Foundational & Exploratory

Thymine-13C: A Technical Guide for Advanced Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thymine-13C is a stable isotope-labeled nucleoside that serves as a powerful tool in a multitude of research applications, from fundamental cell biology to preclinical drug development. As a non-radioactive isotopologue of thymidine, it can be incorporated into newly synthesized DNA during the S phase of the cell cycle. This incorporation allows for the precise tracking and quantification of DNA synthesis, cellular proliferation, and DNA repair mechanisms. Its use in conjunction with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provides a robust and sensitive platform for detailed molecular analysis. This technical guide provides a comprehensive overview of this compound, its applications, and detailed protocols for its use in research.

Core Concepts: The Thymidine Salvage Pathway

The primary mechanism for the incorporation of exogenous thymidine, including this compound, into DNA is the nucleotide salvage pathway. This pathway recycles nucleosides and nucleobases from the degradation of nucleic acids. Understanding this pathway is crucial for designing and interpreting experiments using this compound.

The key steps involve the transport of thymidine across the cell membrane, followed by a series of phosphorylation events catalyzed by specific enzymes to form thymidine triphosphate (TTP), which is then incorporated into the growing DNA strand.

Figure 1. Simplified diagram of the Thymidine Salvage Pathway for this compound incorporation.

Data Presentation: Quantitative Comparison of Proliferation Assays

This compound labeling offers distinct advantages over traditional cell proliferation assays such as those using 5-bromo-2'-deoxyuridine (BrdU) and 5-ethynyl-2'-deoxyuridine (EdU). The following tables summarize the key quantitative and qualitative differences.

| Parameter | This compound (detected by Mass Spectrometry) | BrdU (detected by Antibody) | EdU (detected by Click Chemistry) |

| Direct/Indirect Measurement | Direct measurement of DNA synthesis | Direct measurement of DNA synthesis | Direct measurement of DNA synthesis |

| Toxicity/Cell Perturbation | Low; stable isotopes are non-toxic and minimally perturbing[1] | Can be toxic and mutagenic at high concentrations[1] | Generally considered less toxic than BrdU[1] |

| Sample Preparation | Moderate to High; requires enzymatic digestion of DNA and LC-MS/MS analysis | High; requires harsh DNA denaturation (acid or enzymatic treatment)[1] | Moderate; "click" chemistry reaction is milder than BrdU denaturation[1] |

| Multiplexing Capability | Very High; compatible with a large panel of antibodies in mass cytometry | Moderate; DNA denaturation can affect some epitopes | High; milder protocol is more compatible with co-staining |

| Sensitivity | High | High | Very High |

| Feature | This compound | BrdU | EdU |

| Detection Method | Mass Spectrometry or NMR | Immunohistochemistry/Immunofluorescence | Fluorescence Microscopy/Flow Cytometry |

| In Vivo Application | Yes, non-toxic nature is a significant advantage | Yes, but potential for toxicity | Yes |

| Equipment Requirement | Mass Spectrometer or NMR Spectrometer | Microscope or Flow Cytometer | Microscope or Flow Cytometer |

| Cost | Higher reagent cost, but can be offset by multiplexing capabilities | Lower reagent cost | Moderate reagent cost |

Experimental Protocols

Protocol 1: Quantification of DNA Synthesis in Cultured Cells

This protocol outlines the general steps for labeling cells with this compound and quantifying its incorporation into DNA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

-

This compound (e.g., Thymidine-13C5,15N2)

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

DNA extraction kit

-

DNase I, Nuclease P1, and Alkaline Phosphatase

-

LC-MS/MS system

Methodology:

-

Cell Seeding and Culture:

-

Seed cells in appropriate culture vessels and grow to the desired confluency.

-

Culture cells under standard conditions (e.g., 37°C, 5% CO2).

-

-

Pulse Labeling with this compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).

-

On the day of the experiment, dilute the stock solution into pre-warmed complete culture medium to a final concentration of 1-20 µM. The optimal concentration should be determined empirically for each cell line.

-

Aspirate the old medium from the cells and wash once with sterile PBS.

-

Add the this compound containing medium to the cells and incubate for a defined period (e.g., 2-24 hours), depending on the cell cycle length and experimental goals.

-

-

Cell Harvesting and DNA Extraction:

-

After the labeling period, wash the cells with ice-cold PBS to remove unincorporated this compound.

-

Harvest the cells using standard methods (e.g., trypsinization).

-

Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure high purity of the extracted DNA.

-

-

Enzymatic Hydrolysis of DNA:

-

Quantify the extracted DNA using a spectrophotometer.

-

In a microcentrifuge tube, combine 1-10 µg of genomic DNA with a cocktail of DNase I, Nuclease P1, and Alkaline Phosphatase to digest the DNA into individual deoxynucleosides. Follow the enzyme manufacturer's recommendations for reaction conditions.

-

-

LC-MS/MS Analysis:

-

Analyze the resulting deoxynucleoside mixture by LC-MS/MS.

-

Separate the deoxynucleosides using a suitable reverse-phase column.

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify unlabeled thymidine and 13C-labeled thymidine.

-

-

Data Analysis:

-

Calculate the percentage of new DNA synthesis by determining the ratio of the peak area of labeled thymidine to the total peak area (labeled + unlabeled thymidine).

-

Figure 2. Experimental workflow for quantifying DNA synthesis using this compound.

Protocol 2: Analysis of DNA Damage and Repair

This protocol provides a framework for using this compound to measure unscheduled DNA synthesis (UDS) as an indicator of DNA repair activity, particularly nucleotide excision repair (NER).

Materials:

-

This compound

-

Cell culture medium and supplements

-

DNA damaging agent (e.g., UV radiation, chemical mutagen)

-

Hydroxyurea (to inhibit replicative DNA synthesis)

-

Materials for DNA extraction, hydrolysis, and LC-MS/MS analysis as in Protocol 1.

Methodology:

-

Cell Culture and Synchronization (Optional):

-

Culture cells to confluency to naturally reduce the proportion of cells in S-phase.

-

Alternatively, for some experiments, synchronize the cell population in a non-S phase of the cell cycle.

-

-

Inhibition of Replicative DNA Synthesis:

-

Pre-incubate cells with hydroxyurea (e.g., 10 mM) for 1-2 hours to inhibit ribonucleotide reductase, thereby blocking de novo dNTP synthesis and replicative DNA synthesis.

-

-

Induction of DNA Damage:

-

Expose the cells to a DNA damaging agent. For example, irradiate with a specific dose of UV-C light or treat with a chemical mutagen for a defined period.

-

-

Labeling of Repair Patches:

-

Immediately after inducing damage, replace the medium with fresh medium containing both hydroxyurea and this compound (e.g., 10 µM).

-

Incubate for a period that allows for DNA repair synthesis to occur (e.g., 1-4 hours).

-

-

DNA Extraction, Hydrolysis, and LC-MS/MS Analysis:

-

Follow steps 3-5 from Protocol 1 to extract, hydrolyze, and analyze the genomic DNA.

-

-

Data Analysis:

-

The amount of incorporated this compound in non-S-phase cells is a direct measure of DNA repair synthesis. Compare the incorporation in damaged versus undamaged control cells to quantify the extent of DNA repair.

-

Figure 3. Experimental workflow for studying DNA repair using this compound.

Protocol 3: Anticancer Drug Screening Assay

This protocol adapts the thymidine incorporation assay for high-throughput screening of the antiproliferative effects of drug candidates using non-radioactive this compound.

Materials:

-

This compound

-

96-well cell culture plates

-

Cancer cell line of interest

-

Drug candidates for screening

-

Materials for cell harvesting, DNA extraction, hydrolysis, and LC-MS/MS analysis.

Methodology:

-

Cell Seeding:

-

Seed cancer cells into 96-well plates at an appropriate density to ensure logarithmic growth during the assay period.

-

-

Drug Treatment:

-

After allowing the cells to adhere (typically 24 hours), treat them with a serial dilution of the drug candidates. Include appropriate vehicle controls.

-

Incubate the cells with the drugs for a predetermined duration (e.g., 24, 48, or 72 hours).

-

-

Pulse Labeling with this compound:

-

At the end of the drug treatment period, add this compound to each well to a final concentration of 1-10 µM.

-

Incubate for a short period (e.g., 4 hours) to measure the rate of DNA synthesis.

-

-

Cell Harvesting and Sample Preparation:

-

Wash the cells with PBS and then lyse the cells directly in the wells or harvest them for DNA extraction.

-

For high-throughput applications, simplified DNA extraction and hydrolysis protocols may be employed.

-

-

LC-MS/MS Analysis:

-

Analyze the samples by LC-MS/MS to quantify the incorporation of this compound.

-

-

Data Analysis:

-

Determine the percentage of inhibition of DNA synthesis for each drug concentration compared to the vehicle control.

-

Calculate the IC50 value (the concentration of a drug that inhibits 50% of this compound incorporation) for each compound to assess its antiproliferative potency.

-

Conclusion

This compound is an invaluable tool for researchers in various fields. Its non-radioactive nature, combined with the high sensitivity and specificity of mass spectrometry and NMR, provides a superior alternative to traditional methods for studying DNA synthesis, cell proliferation, and DNA repair. The detailed protocols and comparative data presented in this guide are intended to facilitate the successful implementation of this compound in your research, enabling more precise and insightful investigations into fundamental biological processes and the development of novel therapeutics.

References

A Comprehensive Technical Guide to Stable Isotope Labeling with ¹³C-Thymine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles, experimental protocols, and data analysis associated with the use of ¹³C-Thymine for stable isotope labeling. This powerful technique offers a non-radioactive, robust method for tracing and quantifying DNA synthesis and cell proliferation rates, making it an invaluable tool in oncology, immunology, regenerative medicine, and drug development.

Core Principles of Stable Isotope Labeling with ¹³C-Thymine

Stable isotope labeling with ¹³C-Thymine is a sophisticated tracer methodology used to monitor the synthesis of new DNA. Unlike radioactive isotopes, stable isotopes are non-toxic and do not decay, rendering them safe for a wide array of in vitro and in vivo studies. The fundamental principle involves supplying cells with a "heavy" version of thymidine, a natural precursor for DNA synthesis.

Thymidine labeled with Carbon-13 (¹³C) is chemically identical to the natural, "light" thymidine. The key distinction is the substitution of one or more carbon atoms with the heavy isotope ¹³C. This substitution results in a predictable and significant increase in the molecular weight of the labeled thymidine and, consequently, any newly synthesized DNA that incorporates it. This mass difference is the basis for its detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

The incorporation of ¹³C-Thymine into DNA is a direct measure of DNA synthesis and, by extension, cell proliferation. By tracking the rate of incorporation, researchers can gain precise insights into the dynamics of cell division in various biological systems.

Key Signaling Pathway: The Thymidine Salvage Pathway

Exogenously supplied thymidine is primarily incorporated into DNA via the thymidine salvage pathway. This metabolic route allows cells to recycle thymidine from the extracellular environment. The pathway begins with the transport of thymidine into the cell, followed by a series of phosphorylation steps to form thymidine triphosphate (dTTP), the direct precursor for DNA synthesis.

Figure 1: Simplified diagram of the Thymidine Salvage Pathway for ¹³C-Thymine.

Quantitative Data Presentation

The efficiency of ¹³C-Thymine incorporation and the resulting DNA turnover rates can vary significantly depending on the cell type, metabolic state, and experimental conditions. The following tables summarize representative quantitative data from various studies.

| Cell Line/Tissue | Labeling Concentration (µM) | Labeling Duration | % Labeled Cells / Enrichment | DNA Turnover Rate / Half-life | Reference |

| In Vitro Studies | |||||

| HepG2 | [U-¹³C]Glucose | 53 days | ~72.5% of medium enrichment | Not specified | [1] |

| H9 | [U-¹³C]Glucose | 25 days | ~52.5% of medium enrichment | Not specified | [1] |

| Human Fetal Myocardium | 20 (¹⁵N-Thymidine) | 5 days | Not specified | Not specified | [2] |

| In Vivo Studies | |||||

| Mouse Bone Marrow | 4% ²H₂O in drinking water | 7-10 days (peak) | ~10% enrichment | Rapid turnover | [2] |

| Mouse Aorta (VSMC) | 4% ²H₂O in drinking water | 3 weeks | 3.4 - 5.3% new cells | 267 - 408 days (half-life) | [2] |

| Human Glioblastoma | ¹⁵N-Thymidine infusion | 24 hours | 5.43% of neural cells | Not specified | |

| Human T-cells (Naive) | ²H₂O daily intake | 9 weeks | 4.3 - 5.6% new cells | >1 year (life-span) |

Experimental Protocols

Detailed methodologies are critical for obtaining reproducible and accurate results. The following sections provide protocols for key experiments involving ¹³C-Thymine labeling.

In Vitro Cell Labeling

-

Cell Culture: Plate cells at a desired density in a suitable culture vessel and allow them to enter the exponential growth phase.

-

Preparation of Labeling Medium: Prepare a stock solution of ¹³C-Thymine in a sterile solvent (e.g., sterile water or DMSO). Dilute the stock solution into the complete cell culture medium to the desired final concentration. A typical starting concentration is in the range of 1-20 µM, but this should be optimized for each cell line.

-

Labeling: Remove the existing culture medium and replace it with the ¹³C-Thymine-containing medium.

-

Incubation: Incubate the cells for a predetermined period. The incubation time can range from a short pulse (e.g., 1-4 hours) to a longer period (e.g., 24-72 hours), depending on the cell cycle length and the experimental goals.

-

Cell Harvesting: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated ¹³C-Thymine. Harvest the cells using standard methods (e.g., trypsinization or cell scraping).

DNA Extraction and Hydrolysis

-

DNA Extraction: Extract genomic DNA from the harvested cell pellets using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.

-

DNA Hydrolysis to Deoxyribonucleosides:

-

One-Step Enzymatic Hydrolysis:

-

Prepare a digest mix containing Benzonase (250 Units), phosphodiesterase I (300 mUnits), and alkaline phosphatase (200 Units) in 5 mL of Tris-HCl buffer (20mM, pH 7.9) with 100 mM NaCl and 20 mM MgCl₂.

-

Add 50 µL of the digest mix to 1 µg of DNA.

-

Incubate at 37°C for 6 hours.

-

-

Two-Step Enzymatic Hydrolysis (Nuclease P1 and Alkaline Phosphatase):

-

Denature 15 µg of DNA in 100 µL of water by heating at 95-100°C for 10 minutes, followed by rapid cooling on ice.

-

Add 50 µL of 40 mM sodium acetate (pH 5.0-5.4) with 0.4 mM ZnCl₂.

-

Add 50 µL of Nuclease P1 (5 U/mL) and incubate at 37°C for 30 minutes.

-

Adjust the pH to 7.5-8.0 by adding 20 µL of 1M Tris (pH 7.5).

-

Add 15 µL of alkaline phosphatase (10 U/mL) and incubate at 37°C for 30 minutes.

-

-

LC-MS/MS Analysis

-

Sample Preparation: Deproteinize the hydrolyzed DNA sample, for instance, with perchloric acid, followed by centrifugation. The resulting supernatant is used for analysis.

-

Chromatographic Separation:

-

Column: A C18 column is commonly used for the separation of nucleosides.

-

Mobile Phase: A binary solvent gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically employed.

-

Flow Rate: A flow rate of around 150 µL/min is a common starting point.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI) is generally used.

-

Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used to specifically detect and quantify the mass-to-charge ratios (m/z) of unlabeled and ¹³C-labeled deoxythymidine.

-

-

Data Analysis: Calculate the percentage of isotopic enrichment by determining the ratio of the peak area of the labeled deoxythymidine to the total peak area (labeled + unlabeled deoxythymidine).

NMR Spectroscopy Analysis

-

Sample Preparation:

-

Lyophilize the purified ¹³C-labeled DNA sample.

-

Dissolve the DNA in a suitable NMR buffer (e.g., 15 mM sodium phosphate, 25 mM NaCl, pH 6.5) in 90% H₂O/10% D₂O.

-

The sample concentration should be at least 0.05 mM for biomolecules.

-

-

NMR Data Acquisition:

-

Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC, to identify and quantify the ¹³C-labeled thymidine residues.

-

-

Data Analysis: Analyze the chemical shifts and signal intensities in the NMR spectra to determine the extent and position of ¹³C labeling.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the typical experimental workflow for a ¹³C-Thymine stable isotope labeling study.

Figure 2: General experimental workflow for ¹³C-Thymine stable isotope labeling.

This guide provides a foundational understanding of the principles and practices of stable isotope labeling with ¹³C-Thymine. For specific applications, further optimization of the protocols is recommended to ensure the highest quality data.

References

Thymine-13C Incorporation into DNA During S-Phase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to track and quantify the incorporation of 13C-labeled thymine into DNA during the S-phase of the cell cycle. The use of stable isotopes like 13C offers a safe and powerful alternative to radioisotopes for studying DNA replication, cell proliferation, and the effects of therapeutic agents on these processes. This document details experimental protocols, presents quantitative data in a structured format, and visualizes key pathways and workflows to facilitate a deeper understanding of these techniques.

Introduction to Stable Isotope Labeling for DNA Synthesis

Measuring the rate of DNA synthesis is fundamental to understanding cell proliferation. Traditionally, this has been achieved using radioactive precursors like [3H]-thymidine. However, the safety concerns and regulatory burden associated with radioisotopes have driven the adoption of stable isotope labeling methods.[1][2] By introducing non-radioactive, heavy isotopes such as 13C into DNA precursors, researchers can safely and accurately measure the synthesis of new DNA.

Thymidine, a key nucleoside in DNA, can be labeled with 13C and introduced to cells in culture or in vivo. During the S-phase, as cells replicate their DNA, this labeled thymidine is incorporated into the newly synthesized strands. The amount of 13C-labeled thymine in the genomic DNA can then be quantified using sensitive analytical techniques like mass spectrometry, providing a direct measure of DNA synthesis. This approach is invaluable for cancer research, toxicology studies, and the development of drugs that target cell cycle progression.

Signaling Pathways for Nucleotide Synthesis

The incorporation of exogenous thymidine into DNA primarily occurs through the nucleoside salvage pathway. This pathway is distinct from the de novo synthesis pathway, which builds nucleosides from simpler molecules.[1] Understanding these pathways is crucial for designing and interpreting stable isotope labeling experiments.

Caption: De Novo and Salvage Pathways for DNA Synthesis.

Experimental Protocols

The following sections provide a detailed methodology for conducting a 13C-thymine incorporation experiment, from cell culture to data analysis.

Cell Culture and Labeling

This protocol is adapted for adherent cell lines but can be modified for suspension cultures.

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase during the labeling period.

-

Preparation of Labeling Medium: Prepare the cell culture medium containing the desired concentration of 13C-labeled thymidine. A common precursor used is [U-13C, 15N]-thymidine.[3] The final concentration will need to be optimized for the specific cell line and experimental goals, but a starting point can be in the low micromolar range (e.g., 6.3 µM).[3]

-

Labeling: Remove the existing medium from the cells and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for a period that allows for significant incorporation of the label. This can range from a few hours to the duration of one or more cell cycles, depending on the experimental question.

-

Harvesting: After the incubation period, wash the cells with phosphate-buffered saline (PBS) to remove any unincorporated labeled thymidine. Harvest the cells using standard methods (e.g., trypsinization for adherent cells).

DNA Extraction and Hydrolysis

-

DNA Extraction: Isolate genomic DNA from the harvested cells using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol. Ensure the DNA is of high purity.

-

DNA Quantification: Accurately quantify the amount of extracted DNA using a spectrophotometer or a fluorometric method.

-

Enzymatic Hydrolysis: To analyze the incorporation of 13C-thymine, the DNA must be broken down into its constituent deoxyribonucleosides. This is typically achieved through enzymatic hydrolysis.

-

Resuspend the DNA in a suitable buffer.

-

Add a combination of enzymes such as nuclease P1 and alkaline phosphatase.

-

Incubate the mixture to ensure complete digestion of the DNA into deoxyribonucleosides (deoxyadenosine, deoxyguanosine, deoxycytidine, and thymidine).

-

Sample Preparation for Mass Spectrometry

The hydrolyzed DNA sample needs to be prepared for analysis by either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

For GC-MS: The deoxyribonucleosides must be derivatized to make them volatile. This is a common step in GC-MS based analysis of metabolites.

-

For LC-MS: Derivatization is often not necessary, simplifying sample preparation. The hydrolyzed sample can be directly injected into the LC-MS system after appropriate dilution and filtration.

Caption: General Experimental Workflow for 13C-Thymine Incorporation.

Mass Spectrometry Analysis

Both GC-MS and LC-MS can be used to quantify the incorporation of 13C into DNA. LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is often preferred due to its high sensitivity and specificity, and the simpler sample preparation.

-

LC-MS/MS Method:

-

Chromatographic Separation: The hydrolyzed deoxyribonucleosides are separated using a reverse-phase chromatography column (e.g., C18).

-

Mass Spectrometry Detection: The eluting compounds are ionized (e.g., using electrospray ionization) and detected by the mass spectrometer. The instrument is set to monitor the mass-to-charge ratio (m/z) of both unlabeled thymidine and its 13C-labeled isotopologues.

-

Data Presentation and Analysis

The primary output from the mass spectrometer is the relative abundance of the different isotopologues of thymidine. This data can be used to calculate the percentage of newly synthesized DNA.

Quantitative Data Summary

The following table summarizes representative data on the efficiency of labeling DNA with different 13C-labeled precursors in HEP G2 cells. This provides a basis for comparison when selecting a labeling strategy.

| Labeled Precursor | Concentration | Deoxynucleoside Analyzed | % DNA Enrichment |

| [1-13C]-glycine | 5.6 mM | dA | 0.05 |

| [1-13C]-glycine | 5.6 mM | dG | 0.08 |

| [1,2-13C2]-glycine | 5.6 mM | dA | 0.12 |

| [1,2-13C2]-glycine | 5.6 mM | dG | 0.22 |

| [U-13C]-glucose | 5.6 mM | dA | 0.65 |

| [U-13C]-glucose | 5.6 mM | dG | 0.29 |

| [U-13C, 15N]-thymidine | 6.3 µM | T | 11.00 |

Data adapted from Black, G.E., et al. (2001). Labeling DNA with Stable Isotopes: Economical and Practical Considerations.

Calculation of Fractional Synthesis

The fraction of newly synthesized DNA (f) can be calculated using the precursor-product relationship. This involves comparing the isotopic enrichment of the deoxyribonucleoside in the DNA to the enrichment of the precursor pool. The calculation for the percentage of labeled thymidine is determined by dividing the peak area of the labeled thymidine by the sum of the peak areas for both labeled and unlabeled thymidine.

Conclusion

The incorporation of 13C-labeled thymine into DNA is a robust and sensitive method for measuring DNA synthesis and cell proliferation. This technique, coupled with modern mass spectrometry, provides a powerful tool for researchers in basic science and drug development. The detailed protocols and data presented in this guide offer a solid foundation for the successful implementation of this methodology. The use of stable isotopes avoids the hazards of radioactivity while providing high-quality, quantitative data.

References

- 1. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: studies in vitro, in animals, and in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

Understanding Cell Cycle Kinetics with Thymine-¹³C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of stable isotope-labeled thymidine, particularly Thymine-¹³C, for the precise measurement and analysis of cell cycle kinetics. This advanced technique offers a powerful tool for researchers in oncology, pharmacology, and developmental biology to gain deeper insights into cellular proliferation, DNA synthesis, and the effects of therapeutic agents on these fundamental processes. By employing a non-radioactive, heavy isotope-labeled tracer, this method allows for safe and robust quantification of cell cycle dynamics using mass spectrometry.[1]

Introduction to Stable Isotope Labeling in Cell Cycle Analysis

Historically, cell proliferation has been assessed using methods like tritiated thymidine ([³H]-thymidine) incorporation, which, while effective, involves radioactive materials.[1][2][3] More recent techniques have utilized thymidine analogues such as bromodeoxyuridine (BrdU).[1] The advent of stable isotope labeling, coupled with mass spectrometry, provides a sensitive and safe alternative for directly measuring DNA synthesis. Stable isotopes, such as ¹³C and ¹⁵N, are non-radioactive and can be incorporated into cellular components through metabolic pathways. By supplying cells with ¹³C-labeled thymidine, newly synthesized DNA becomes "heavy." This mass shift can be precisely detected and quantified by mass spectrometry, offering a direct measure of DNA synthesis and cell proliferation.

Advantages of Using Thymine-¹³C:

-

Safety: As a non-radioactive method, it eliminates the need for specialized handling and disposal of radioactive waste.

-

High Sensitivity and Specificity: Mass spectrometry allows for the precise detection of the mass shift caused by the incorporated heavy isotopes, providing high sensitivity and specificity.

-

Quantitative Analysis: The degree of isotope incorporation is directly proportional to the rate of DNA synthesis, enabling accurate quantification of cell proliferation and cell cycle kinetics.

-

Minimal Perturbation: Unlike BrdU, which can distort the DNA double helix, stable isotope-labeled thymidine is chemically identical to the natural nucleoside, minimizing biological perturbation.

The Principle: The Thymidine Salvage Pathway

The use of labeled thymidine to measure cell proliferation is based on the thymidine salvage pathway. Exogenously supplied thymidine is transported into the cell and phosphorylated by thymidine kinase (TK) to thymidine monophosphate (TMP). Subsequent phosphorylations yield thymidine triphosphate (TTP), which is then incorporated into newly synthesized DNA during the S-phase of the cell cycle. When using thymidine labeled with stable isotopes like ¹³C, the newly synthesized DNA becomes isotopically distinct from the pre-existing, unlabeled DNA. This allows for precise quantification of cell proliferation by measuring the incorporation of the labeled thymidine into the genomic DNA of dividing cells.

References

A Researcher's In-Depth Guide to Metabolic Flux Analysis Using Labeled Thymidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational concepts and practical applications of metabolic flux analysis (MFA) utilizing isotopically labeled thymidine. This powerful technique offers a dynamic view of cellular proliferation and nucleotide metabolism, making it an invaluable tool in oncology research and the development of novel therapeutics. We will delve into the core principles, detailed experimental protocols, data interpretation, and the visualization of key metabolic and signaling pathways.

Foundational Concepts of Metabolic Flux Analysis with Labeled Thymidine

Metabolic flux analysis is a methodology used to quantify the rates of metabolic reactions within a biological system.[1] Unlike metabolomics, which provides a static snapshot of metabolite concentrations, MFA offers a dynamic perspective on how cells process nutrients and synthesize essential biomolecules. This is achieved by introducing isotopically labeled substrates, or tracers, into the system and tracking the incorporation of these isotopes into downstream metabolites.[1]

Thymidine, a pyrimidine deoxynucleoside, is a fundamental building block for DNA synthesis.[1] Cells have two primary pathways to acquire thymidine nucleotides: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway synthesizes thymidylate (dTMP) from deoxyuridine monophosphate (dUMP) through the action of the enzyme thymidylate synthase (TS).[2][3] This process is crucial for providing the necessary building blocks for DNA replication in proliferating cells.

-

Salvage Pathway: This pathway recycles pre-existing thymidine from the extracellular environment or from the degradation of DNA. The key enzyme in this pathway is thymidine kinase 1 (TK1) in the cytoplasm and thymidine kinase 2 (TK2) in the mitochondria, which phosphorylates thymidine to dTMP.

Many cancer cells exhibit an increased reliance on the salvage pathway to support their rapid proliferation, making it an attractive target for therapeutic intervention. By using isotopically labeled thymidine (e.g., ¹³C, ¹⁵N, or radioactive isotopes like ¹¹C and ¹⁴C), researchers can trace its uptake and incorporation into DNA, thereby quantifying the flux through the salvage pathway.

Experimental Design and Protocols

A typical metabolic flux experiment using labeled thymidine involves cell culture, introduction of the tracer, and subsequent analysis of labeled metabolites and DNA. The choice of isotope depends on the analytical method employed, with stable isotopes like ¹³C and ¹⁵N being preferred for mass spectrometry-based approaches due to their safety and the detailed positional information they can provide.

General Experimental Workflow

The overall process for quantifying DNA synthesis and metabolic flux using labeled thymidine involves several key stages, from initial cell labeling to final data analysis.

Caption: A generalized experimental workflow for metabolic flux analysis using labeled thymidine.

Detailed Experimental Protocols

Below are detailed protocols for key steps in a labeled thymidine metabolic flux analysis experiment.

Protocol 1: Cell Culture and Labeling

| Step | Procedure | Notes |

| 1. Cell Seeding | Plate cells at a density that ensures they are in the exponential growth phase at the time of harvest. | Optimal seeding density should be determined empirically for each cell line. |

| 2. Tracer Introduction | Replace the standard culture medium with a medium containing a known concentration of labeled thymidine (e.g., ¹³C₅,¹⁵N₂-thymidine). | The optimal concentration and labeling duration will vary depending on the cell line and experimental goals. A common starting point is 10-20 µM for 4-8 hours. |

| 3. Incubation | Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂). | Ensure consistent incubation times across all experimental conditions. |

| 4. Harvesting | Aspirate the labeling medium, wash the cells with ice-cold PBS, and then detach the cells (e.g., using trypsin). Pellet the cells by centrifugation. | Perform all harvesting steps on ice to quench metabolic activity. |

Protocol 2: DNA Extraction and Hydrolysis for LC-MS/MS Analysis

| Step | Procedure | Notes |

| 1. DNA Extraction | Extract genomic DNA from the cell pellet using a commercial kit (e.g., Qiagen DNeasy Blood & Tissue Kit). | Elute the DNA in nuclease-free water. Quantify the DNA concentration and assess its purity. |

| 2. Enzymatic Hydrolysis | In a microcentrifuge tube, combine 1-10 µg of genomic DNA with a nuclease digestion mix (e.g., containing DNase I, Nuclease P1, and alkaline phosphatase). | This procedure digests the DNA into individual deoxynucleosides. |

| 3. Sample Cleanup | Stop the reaction and remove the enzymes, for example, by using a centrifugal filter unit or by protein precipitation with cold ethanol. | This step is crucial for preventing interference during the subsequent LC-MS/MS analysis. |

| 4. Sample Preparation | Dry the resulting deoxynucleoside mixture under vacuum and resuspend in a suitable volume of the initial mobile phase for LC-MS/MS analysis. | Ensure the final sample is free of particulate matter. |

Protocol 3: LC-MS/MS Analysis of Labeled Deoxythymidine

| Parameter | Specification |

| Instrumentation | Triple quadrupole mass spectrometer with a positive electrospray ionization (ESI) source, coupled to an HPLC system. |

| Chromatographic Separation | C18 reverse-phase column. |

| Mobile Phase | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. |

| Detection | Multiple Reaction Monitoring (MRM) mode to detect the mass transitions for both unlabeled and labeled deoxythymidine. |

Data Presentation and Interpretation

Quantitative data from labeled thymidine MFA experiments can be presented in tables to facilitate comparison between different experimental conditions. Key metrics include the fractional enrichment of the labeled tracer in thymidine monophosphate (TMP) and the calculated metabolic flux through the salvage pathway.

Table 1: Fractional Enrichment of Labeled Thymidine in Cancer vs. Non-Cancerous Cells

| Cell Line | Condition | Fractional Enrichment of Labeled TMP (%) |

| Cancer Cell Line A | Untreated | 45.2 ± 3.1 |

| Non-cancerous Cell Line B | Untreated | 12.5 ± 1.8 |

Table 2: Effect of a Novel Drug on Thymidine Salvage Pathway Flux

| Cell Line | Treatment | Fractional Enrichment of Labeled TMP (%) | Calculated Salvage Pathway Flux (nmol/10⁶ cells/h) |

| Cancer Cell Line A | Vehicle Control | 42.8 ± 2.9 | 15.3 ± 1.1 |

| Cancer Cell Line A | Drug X (10 µM) | 18.6 ± 2.2 | 6.7 ± 0.8 |

Interpretation of Data:

-

Higher Fractional Enrichment: As shown in Table 1, a higher fractional enrichment of labeled TMP in cancer cells compared to non-cancerous cells indicates a greater reliance on the thymidine salvage pathway for DNA synthesis.

-

Drug-Induced Reduction in Flux: The data in Table 2 suggests that Drug X inhibits the thymidine salvage pathway, as evidenced by the decrease in both the fractional enrichment of labeled TMP and the calculated flux through this pathway. This provides direct evidence of the drug's mechanism of action.

Visualization of Key Pathways

Graphviz (DOT language) can be used to create clear and informative diagrams of the metabolic and signaling pathways involved in thymidine metabolism.

Thymidine Metabolism Pathways

The following diagram illustrates the convergence of the de novo and salvage pathways on the synthesis of deoxythymidine triphosphate (dTTP) for DNA synthesis.

Caption: The de novo and salvage pathways for thymidine nucleotide synthesis.

Regulation of Thymidine Kinase 1 (TK1)

The expression and activity of TK1, a key enzyme in the salvage pathway, are tightly regulated, particularly in a cell cycle-dependent manner. Several signaling pathways and transcription factors influence TK1 levels.

Caption: Key regulators of Thymidine Kinase 1 (TK1) expression and activity.

Regulation of Thymidylate Synthase (TS)

The expression of thymidylate synthase is also highly regulated, primarily at the post-transcriptional level. TS protein can act as a translational repressor by binding to its own mRNA, creating an autoregulatory feedback loop.

Caption: Autoregulatory feedback loop of Thymidylate Synthase (TS).

Applications in Drug Development

Metabolic flux analysis using labeled thymidine has significant applications in the field of drug development.

-

Target Identification and Validation: By quantifying the flux through the thymidine salvage pathway in various cancer cell lines, researchers can identify tumors that are highly dependent on this pathway, making it a promising therapeutic target.

-

Mechanism of Action Studies: This technique can be used to elucidate the mechanism of action of drugs that are designed to inhibit nucleotide metabolism. A reduction in the flux through the salvage pathway upon drug treatment provides direct evidence of target engagement.

-

Assessing Drug Efficacy: By measuring changes in DNA synthesis rates, the efficacy of anti-proliferative drugs can be quantitatively assessed. This can provide a more direct and earlier readout of drug activity compared to traditional cell viability assays.

-

Understanding Drug Resistance: MFA can be employed to investigate the metabolic adaptations that lead to drug resistance. For example, an upregulation of the de novo synthesis pathway might compensate for the inhibition of the salvage pathway, leading to resistance to a TK1 inhibitor.

Conclusion

Metabolic flux analysis using labeled thymidine is a robust and insightful technique for dissecting the complexities of nucleotide metabolism and cellular proliferation. For researchers and drug development professionals, it offers a powerful lens through which to understand the metabolic vulnerabilities of cancer cells and to develop more effective targeted therapies. The detailed protocols and conceptual frameworks presented in this guide provide a solid foundation for the successful implementation and interpretation of these powerful experimental approaches.

References

A Comprehensive Technical Guide to the Safety and Handling of Thymine-13C

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, storage, and disposal of Thymine-13C. It is intended for laboratory personnel and drug development professionals who work with this stable isotope-labeled compound. This guide summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of workflows and safety considerations.

Introduction to this compound

This compound is a stable, non-radioactive isotopologue of thymine, a pyrimidine nucleobase that is a fundamental component of DNA. In this compound, one or more of the carbon atoms in the thymine molecule are replaced with the carbon-13 (¹³C) isotope. This isotopic labeling makes it a valuable tracer for a variety of research applications, particularly in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). The key advantage of using ¹³C is that it is a naturally occurring, stable isotope of carbon, meaning it does not undergo radioactive decay. This inherent stability makes ¹³C-labeled compounds exceptionally safe from a radiological perspective.

The primary safety considerations for this compound are therefore dictated by the chemical and toxicological properties of thymine itself. The isotopic label does not alter the chemical reactivity or the toxicological profile of the molecule.

Safety and Hazard Information

The hazard profile of this compound is considered to be identical to that of unlabeled thymine. Based on available safety data sheets for thymine, the compound is generally not classified as hazardous. However, as with any chemical, it should be handled with appropriate care to minimize exposure.

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation.

-

Skin Contact: May cause skin irritation upon prolonged or repeated contact.

-

Eye Contact: May cause eye irritation.

-

Ingestion: May be harmful if swallowed in large quantities.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and toxicological properties of thymine.

Table 1: Physical and Chemical Properties of Thymine

| Property | Value |

| Chemical Formula | C₅H₆N₂O₂ |

| Molar Mass | 126.115 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 316 to 317 °C (601 to 603 °F; 589 to 590 K)[1][2][3] |

| Boiling Point | 335 °C (635 °F; 608 K) (decomposes)[1][2] |

| Solubility in Water | 3820 mg/L (at 25 °C) |

| Density | 1.223 g/cm³ |

Table 2: Toxicological Data for Thymine

| Test | Result | Species |

| Acute Oral Toxicity (LD50) | 3500 mg/kg | Mouse |

Handling and Storage

Proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and to maintain the integrity of this compound.

3.1. Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment should be worn:

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are recommended.

-

Eye Protection: Safety glasses with side shields or goggles.

-

Lab Coat: A standard laboratory coat should be worn to protect clothing.

3.2. Handling Procedures

-

Work in a well-ventilated area. For procedures that may generate dust, a fume hood should be used.

-

Avoid inhalation of dust.

-

Avoid contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Keep containers tightly closed when not in use.

3.3. Storage

-

Store in a cool, dry place away from direct sunlight and moisture.

-

Recommended storage for the solid powder is often at -20°C for long-term stability (3 years), or at 4°C for shorter periods (2 years).

-

If in solution, store at -80°C (for up to 6 months) or -20°C (for up to 1 month).

-

Store in a tightly sealed container to prevent contamination.

Experimental Protocols

This compound is commonly used as a tracer in metabolic labeling studies, followed by analysis using NMR or mass spectrometry. The following are generalized methodologies for these applications.

Metabolic Labeling of Cells with this compound

This protocol describes a general procedure for labeling cellular DNA with this compound to study metabolic pathways.

-

Cell Culture Preparation: Culture cells to the desired confluency in standard growth medium.

-

Preparation of Labeling Medium: Prepare a growth medium that is deficient in thymine. Supplement this medium with a known concentration of this compound. The exact concentration will depend on the specific experimental goals.

-

Labeling: Remove the standard growth medium from the cells and wash them with phosphate-buffered saline (PBS). Add the this compound containing medium to the cells.

-

Incubation: Incubate the cells for the desired period to allow for the incorporation of this compound into newly synthesized DNA.

-

Harvesting: After the incubation period, harvest the cells. This can be done by trypsinization or cell scraping.

-

Metabolite Extraction: Extract the metabolites from the cells using a suitable extraction protocol (e.g., using a methanol/chloroform/water mixture).

-

Sample Preparation for Analysis: The extracted metabolites can then be prepared for analysis by NMR or mass spectrometry.

NMR Sample Preparation

-

Dissolution: Dissolve the ¹³C-labeled sample (e.g., extracted DNA hydrolysate) in a suitable deuterated solvent (e.g., D₂O).

-

Concentration: For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR. Aim for a concentration of 50-100 mg of material in 0.6-0.7 mL of solvent.

-

Filtration: Filter the sample into a clean NMR tube to remove any particulate matter.

-

Internal Standard: An internal standard may be added for chemical shift referencing and quantification.

-

Shimming: Shim the spectrometer to optimize the magnetic field homogeneity.

Mass Spectrometry Sample Preparation

-

Derivatization (if necessary): For GC-MS analysis, it may be necessary to derivatize the sample to increase its volatility.

-

Dissolution: Dissolve the sample in a solvent that is compatible with the chosen ionization method (e.g., electrospray ionization for LC-MS).

-

Dilution: Dilute the sample to an appropriate concentration for the instrument.

-

Injection: Inject the sample into the mass spectrometer.

Disposal Considerations

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

Unused this compound should be disposed of as chemical waste.

-

Contaminated materials (e.g., pipette tips, vials) should also be disposed of as chemical waste.

Visualizations

The following diagrams illustrate key workflows and logical relationships relevant to the handling and use of this compound.

Caption: Experimental workflow for using this compound.

Caption: Logic of safety considerations for this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro DNA Labeling with Thymine-13C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling of DNA is a powerful technique for elucidating DNA structure, dynamics, and interactions with other molecules. The incorporation of Carbon-13 (¹³C) into the thymine base of DNA provides a non-radioactive tag that can be detected by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This approach is instrumental in a variety of research applications, from metabolic tracing and DNA damage and repair studies to the structural analysis of DNA-protein complexes.

These application notes provide detailed protocols for the in vitro labeling of DNA with Thymine-¹³C using common enzymatic methods. The protocols are designed to be adaptable for various downstream applications, ensuring high incorporation efficiency and product purity.

Applications

-

Structural Biology: Labeled DNA is essential for NMR studies to determine the three-dimensional structure and dynamics of DNA and its complexes with proteins or small molecules.

-

Stable Isotope Probing (SIP): In microbial ecology, SIP with ¹³C-labeled substrates allows for the identification of active microorganisms in a community by tracking the incorporation of the isotope into their DNA.[1]

-

Metabolic Labeling and Flux Analysis: Tracking the incorporation of ¹³C from labeled precursors into DNA provides insights into nucleotide metabolism and cell proliferation rates.

-

Mass Spectrometry-Based Quantitation: ¹³C-labeled DNA serves as an internal standard for the accurate quantification of DNA adducts, damage, and repair.

Quantitative Data Summary

The efficiency of enzymatic DNA labeling is influenced by several factors, including the chosen enzyme, reaction conditions, and the quality of the DNA template and labeled nucleotides. The following tables summarize typical quantitative data for common in vitro DNA labeling methods.

Table 1: Comparison of In Vitro DNA Labeling Methods with ¹³C-Thymine Incorporation

| Labeling Method | Principle | Typical Incorporation Efficiency | Recommended DNA Template | Key Advantages |

| Nick Translation | DNase I introduces "nicks" in the DNA backbone, and DNA Polymerase I incorporates labeled dNTPs while repairing the nicks.[2][3] | > 50% | Double-stranded DNA (>1 kb)[2] | Uniformly labels the entire DNA strand. |

| Random Priming | Random hexamer primers anneal to denatured DNA, and Klenow fragment synthesizes new labeled strands.[4] | > 80% | Linearized double-stranded or single-stranded DNA (20 ng to 1 µg) | High specific activity, efficient for small amounts of template. |

| Enzymatic Oligonucleotide Synthesis | A DNA polymerase extends a primer annealed to a synthetic template, incorporating labeled dNTPs. | ~80% | Single-stranded synthetic DNA template and primer. | Produces uniformly labeled oligonucleotides of a defined sequence. |

Table 2: Typical Reaction Conditions and Yields

| Parameter | Nick Translation | Random Priming | Enzymatic Oligonucleotide Synthesis |

| Enzyme | DNA Polymerase I & DNase I | Klenow Fragment (3'→5' exo-) | Taq DNA Polymerase |

| Labeled Substrate | ¹³C-Thymidine Triphosphate (¹³C-dTTP) | ¹³C-Thymidine Triphosphate (¹³C-dTTP) | ¹³C,¹⁵N-deoxyribonucleotide triphosphates |

| Reaction Temperature | 15°C | 37°C | Thermal cycling (e.g., 95°C, 55°C, 72°C) |

| Reaction Time | 60 - 120 minutes | 10 - 60 minutes | Dependent on template length and enzyme |

| Expected Yield | ≥ 1 x 10⁸ cpm/µg (radioactive equivalent) | ≥ 1 x 10⁹ dpm/µg (radioactive equivalent) | Milligram quantities of labeled oligonucleotides |

| Purity | High, requires purification of unincorporated nucleotides | High, may not require purification for some applications | High, requires purification from template and primer |

Experimental Protocols

Protocol 1: In Vitro DNA Labeling by Nick Translation with ¹³C-Thymine

This protocol is adapted for the incorporation of ¹³C-dTTP into double-stranded DNA.

Materials:

-

DNA template (1 µg)

-

10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM 2-mercaptoethanol)

-

dNTP mix (minus dTTP): 0.2 mM each of dATP, dCTP, dGTP

-

¹³C-Thymidine Triphosphate (¹³C-dTTP) solution (concentration to be optimized)

-

DNA Polymerase I/DNase I mix

-

Stop Buffer (e.g., 0.5 M EDTA)

-

Nuclease-free water

Procedure:

-

In a microcentrifuge tube, combine the following reagents on ice:

-

10x Nick Translation Buffer: 5 µL

-

dNTP mix (minus dTTP): 5 µL

-

¹³C-dTTP solution: x µL (optimize based on desired labeling efficiency)

-

DNA template (1 µg): y µL

-

Nuclease-free water: to a final volume of 45 µL

-

-

Add 5 µL of the DNA Polymerase I/DNase I mix to the reaction tube.

-

Mix gently by pipetting and centrifuge briefly to collect the contents at the bottom of the tube.

-

Incubate the reaction at 15°C for 60-120 minutes.

-

Stop the reaction by adding 5 µL of Stop Buffer.

-

Purify the labeled DNA from unincorporated nucleotides using a suitable method, such as spin column chromatography or ethanol precipitation.

-

Quantify the concentration and assess the purity of the labeled DNA using UV spectroscopy.

-

Confirm the incorporation of ¹³C-Thymine using mass spectrometry or NMR.

Protocol 2: In Vitro DNA Labeling by Random Priming with ¹³C-Thymine

This protocol is suitable for labeling linear DNA fragments with ¹³C-dTTP.

Materials:

-

DNA template (25-50 ng)

-

Random hexamer primers

-

10x dNTP mix (containing dATP, dCTP, dGTP, and a lower concentration of dTTP)

-

¹³C-Thymidine Triphosphate (¹³C-dTTP)

-

Klenow fragment of DNA polymerase I (3'→5' exo-)

-

Reaction Buffer

-

Stop Buffer (e.g., 0.5 M EDTA)

-

Nuclease-free water

Procedure:

-

Denature the DNA template (25-50 ng) by heating at 95-100°C for 5-10 minutes, then immediately place on ice for 5 minutes.

-

In a microcentrifuge tube on ice, prepare the labeling reaction by adding the following:

-

Denatured DNA template

-

Random hexamer primers

-

10x dNTP mix

-

¹³C-dTTP solution

-

Reaction Buffer

-

Nuclease-free water to the desired volume

-

-

Add the Klenow fragment to the reaction mixture.

-

Mix gently and incubate at 37°C for 10-60 minutes.

-

Terminate the reaction by adding the Stop Buffer.

-

(Optional) Purify the labeled probe to remove unincorporated ¹³C-dTTP. For many hybridization applications, purification is not necessary.

-

Analyze the incorporation of the ¹³C label by mass spectrometry.

Experimental Workflow and Diagrams

The following diagram illustrates the general workflow for in vitro enzymatic DNA labeling with ¹³C-Thymine.

Caption: General workflow for in vitro DNA labeling with Thymine-¹³C.

The following diagram illustrates the logical relationship in the random priming labeling method.

Caption: Logical steps in the random priming DNA labeling method.

References

Quantifying Cell Proliferation Using ¹³C-Thymine and LC-MS/MS: An Application Note and Protocol

Introduction

The precise quantification of cell proliferation is fundamental to research in numerous fields, including oncology, immunology, and regenerative medicine, as well as in the development of novel therapeutics. Traditional methods for assessing cell division, such as radiolabeled thymidine incorporation assays, present safety and disposal challenges. This application note describes a robust and safe method for quantifying cell proliferation by monitoring the incorporation of a stable isotope-labeled nucleoside, ¹³C-Thymine, into newly synthesized DNA, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Stable isotope labeling with compounds like ¹³C-Thymine offers a non-radioactive alternative for directly measuring DNA synthesis.[1] During the S-phase of the cell cycle, proliferating cells incorporate exogenously supplied ¹³C-Thymine into their genomic DNA.[1] Subsequent hydrolysis of the DNA to its constituent nucleosides and analysis by LC-MS/MS allows for the precise quantification of the ratio between labeled and unlabeled thymidine. This ratio serves as a direct and highly sensitive measure of the rate of cell proliferation.[2] This method overcomes the limitations of indirect assays that measure metabolic activity and provides a more direct assessment of DNA replication compared to some flow cytometry-based techniques.

Principle of the Method

The core of this technique lies in providing cultured cells with thymine containing one or more ¹³C atoms. As cells divide, they utilize this "heavy" thymine for DNA synthesis. By extracting the genomic DNA, digesting it into individual nucleosides, and analyzing the sample with LC-MS/MS, it is possible to distinguish and quantify the amount of ¹³C-labeled thymidine relative to the endogenous, unlabeled (¹²C) thymidine. The degree of ¹³C-Thymine incorporation is directly proportional to the extent of cell proliferation during the labeling period.

Advantages of the ¹³C-Thymine Incorporation Assay:

-

Safety: Eliminates the need for radioactive isotopes and associated handling and disposal protocols.[1]

-

High Specificity and Sensitivity: LC-MS/MS provides excellent specificity in distinguishing between labeled and unlabeled thymidine, offering high sensitivity for detecting even low levels of proliferation.

-

Direct Measurement: Directly quantifies the synthesis of new DNA, providing a more accurate representation of cell division compared to indirect methods.

-

Quantitative Data: Delivers robust quantitative data that can be used to accurately compare proliferation rates across different experimental conditions.

Experimental Workflow

The overall experimental workflow for quantifying cell proliferation using ¹³C-Thymine and LC-MS/MS is depicted below.

Caption: Experimental workflow for quantifying cell proliferation using ¹³C-Thymine and LC-MS/MS.

Signaling Pathway Context

Thymine incorporation is a hallmark of the S-phase of the cell cycle, which is tightly regulated by a complex signaling network. The transition from the G1 to the S phase is a critical control point, governed by the activity of Cyclin-Dependent Kinases (CDKs).

Caption: Simplified signaling pathway of the G1/S transition leading to DNA synthesis.

Protocols

Protocol 1: Cell Culture and ¹³C-Thymine Labeling

-

Cell Seeding: Plate cells at a density that allows for logarithmic growth throughout the experiment. The optimal seeding density should be determined empirically for each cell line.

-

Experimental Treatment: If applicable, treat cells with the desired compounds (e.g., potential proliferation inhibitors) for the specified duration.

-

Labeling: Add ¹³C-labeled Thymine to the cell culture medium. A final concentration in the low micromolar range (e.g., 1-10 µM) is typically sufficient. The optimal concentration and labeling duration should be optimized for each cell type and experimental goal.

-

Incubation: Incubate the cells for a period that allows for significant incorporation of the labeled thymidine. This can range from a few hours to one or more cell cycles.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

-

Cell Harvesting:

-

For adherent cells, wash the cells twice with ice-cold phosphate-buffered saline (PBS), then detach them using trypsin or a cell scraper.

-

For suspension cells, collect the cells by centrifugation.

-

In both cases, wash the cell pellet twice with ice-cold PBS.

-

-

Genomic DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.

-

DNA Quantification: Determine the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).

-

DNA Hydrolysis to Nucleosides:

-

A simplified one-step enzymatic digestion is recommended for high-throughput analysis.[3]

-

Prepare a digestion mix containing Benzonase, phosphodiesterase I, and alkaline phosphatase in a Tris-HCl buffer.

-

Add the digestion mix to the DNA sample (e.g., 1 µg of DNA).

-

Incubate at 37°C for at least 6 hours to ensure complete hydrolysis.

-

Alternatively, acid hydrolysis using formic acid can be employed.

-

-

Protein Precipitation (for cell lysates/supernatants if not extracting DNA):

-

Add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅,¹⁵N₂-Thymidine) to the sample.

-

Add three volumes of ice-cold methanol to the sample.

-

Vortex thoroughly and incubate at -20°C for 30 minutes.

-

Centrifuge at >10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the pellet in the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis of ¹³C-Thymine incorporation is performed using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

Table 1: Typical LC-MS/MS Parameters for Thymine Analysis

| Parameter | Typical Value |

| Liquid Chromatography | |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |

| Gradient | A linear gradient from low to high organic phase |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Multiple Reaction Monitoring (MRM) Transitions | Unlabeled Thymidine: e.g., m/z 243.1 -> 127.1 |

| ¹³C-labeled Thymidine: Dependent on the number of ¹³C atoms | |

| Collision Energy | Optimized for each transition |

| Dwell Time | 50 - 100 ms |

Note: These parameters should be optimized for the specific instrument and labeled thymine standard used.

Data Presentation and Interpretation

The primary output of the LC-MS/MS analysis is the peak areas for the labeled and unlabeled thymidine. The percentage of newly synthesized DNA can be calculated using the following formula:

% New DNA = [Peak Area (¹³C-Thymine) / (Peak Area (¹³C-Thymine) + Peak Area (¹²C-Thymine))] x 100

This value can be used to compare the proliferation rates between different experimental groups.

Table 2: Example Quantitative Data of ¹³C-Thymine Incorporation

| Cell Line | Treatment | Labeling Time (hours) | % ¹³C-Thymine Incorporation (Mean ± SD) |

| HeLa | Vehicle Control | 24 | 45.2 ± 3.1 |

| HeLa | Compound X (1 µM) | 24 | 15.7 ± 1.8 |

| MCF-7 | Vehicle Control | 24 | 32.5 ± 2.5 |

| MCF-7 | Compound X (1 µM) | 24 | 8.9 ± 1.1 |

This is example data and will vary depending on the cell line, experimental conditions, and the specific ¹³C-labeled thymine used.

Table 3: Comparison with Other Cell Proliferation Assays

| Assay | Principle | Advantages | Disadvantages |

| ¹³C-Thymine LC-MS/MS | Incorporation of stable isotope-labeled thymidine into DNA, detected by mass spectrometry. | High specificity, direct measurement of DNA synthesis, non-radioactive, highly quantitative. | Requires specialized equipment (LC-MS/MS), more complex sample preparation. |

| BrdU Assay | Incorporation of a thymidine analog (BrdU) into DNA, detected by an anti-BrdU antibody. | Well-established, can be used in flow cytometry and immunohistochemistry. | Requires DNA denaturation which can affect sample integrity, indirect detection. |

| MTT/XTT Assay | Measures metabolic activity by the reduction of a tetrazolium salt to a colored formazan product. | Simple, high-throughput, inexpensive. | Indirect measure of cell viability, can be affected by changes in cellular metabolism not related to proliferation. |

| CFSE Staining | A fluorescent dye that is progressively diluted with each cell division, analyzed by flow cytometry. | Allows for the tracking of individual cell divisions. | Can be toxic to some cells, fluorescence intensity can vary. |

Conclusion

The use of ¹³C-Thymine labeling coupled with LC-MS/MS analysis provides a powerful, safe, and highly quantitative method for measuring cell proliferation. Its direct measurement of DNA synthesis offers a significant advantage over indirect methods. The detailed protocols and information provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this robust technique in their studies.

References

Application Notes & Protocols for Thymine-¹³C Metabolic Flux Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic Flux Analysis (MFA) utilizing stable isotopes is a powerful technique to quantitatively study the intricate network of metabolic reactions within a cell.[1] By tracing the incorporation of isotopically labeled substrates, such as ¹³C-labeled thymine, into downstream metabolites and macromolecules, researchers can elucidate the rates (fluxes) of various metabolic pathways.[2] Thymine-¹³C metabolic flux analysis is particularly valuable for investigating DNA synthesis and repair, cell proliferation, and the efficacy of therapeutic agents that target these processes.[2] The salvage pathway allows cells to incorporate exogenous thymidine into their DNA during the S-phase of the cell cycle.[2] By providing ¹³C-labeled thymidine, the newly synthesized DNA becomes isotopically "heavy," and the rate of its synthesis can be precisely quantified using mass spectrometry.[2] This document provides a detailed, step-by-step guide for conducting Thymine-¹³C metabolic flux analysis, from experimental design to data interpretation.

I. Experimental Design and Optimization

A crucial first step in Thymine-¹³C MFA is to determine the optimal concentration of the labeled thymidine that ensures significant isotopic enrichment without inducing cytotoxicity.

Protocol 1: Determining Optimal ¹³C-Thymidine Concentration

-

Cell Seeding: Plate the cells of interest in a multi-well plate at a density that allows for logarithmic growth throughout the experiment.

-

Dose-Response Setup: Prepare a serial dilution of ¹³C-Thymidine in the normal cell culture medium. A typical starting range is 1 µM to 50 µM. Include a vehicle-only control.

-

Labeling: Replace the existing medium with the medium containing the various concentrations of ¹³C-Thymidine.

-

Incubation: Incubate the cells for a period equivalent to one to two cell cycles.

-

Assessment of Viability and Proliferation: At the end of the incubation period, assess cell viability using a standard method like a Trypan Blue exclusion assay or an MTT assay.

-

Isotopic Enrichment Analysis: Harvest the cells, extract the DNA, and analyze the isotopic enrichment of thymine via mass spectrometry (see Protocol 3 and 4).

-

Data Analysis: Plot cell viability and isotopic enrichment against the concentration of ¹³C-Thymidine. The optimal concentration is the one that provides significant isotopic enrichment without a substantial decrease in cell viability.

II. Experimental Protocols

Protocol 2: Cell Culture and Labeling with ¹³C-Thymidine

-

Cell Culture: Culture cells to a sub-confluent state under standard conditions.

-

Medium Exchange: For adherent cells, aspirate the old medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed culture medium containing the optimal concentration of ¹³C-Thymidine. For suspension cells, centrifuge the cells, remove the supernatant, resuspend in fresh labeling medium.

-

Incubation: Incubate the cells for the desired experimental duration. This can range from a few hours to several cell cycles depending on the experimental goals.

-

Cell Harvesting: After the labeling period, wash the cells with ice-cold PBS to remove any unincorporated labeled thymidine. Harvest the cells using an appropriate method (e.g., trypsinization for adherent cells, centrifugation for suspension cells).

-

Cell Counting: Determine the cell number for normalization purposes.

-

Storage: Store the cell pellets at -80°C until DNA extraction.

Protocol 3: DNA Extraction and Hydrolysis

Accurate quantification of ¹³C-thymine incorporation requires the efficient extraction and hydrolysis of DNA into its constituent nucleobases. Both enzymatic and chemical hydrolysis methods can be employed.

A. Enzymatic Hydrolysis

This method uses a cocktail of enzymes to digest DNA into single nucleosides. Commercial kits are available for this purpose.

-

DNA Extraction: Isolate and purify DNA from the cell pellets using a standard DNA extraction kit.

-

Enzymatic Digestion: Use a commercial DNA hydrolysis kit, following the manufacturer's instructions. These kits typically provide a proprietary enzymatic digestion solution that efficiently digests DNA into single nucleosides.

-

Reaction Termination: Stop the enzymatic reaction, often by heat inactivation (e.g., incubating at 95°C for 10 minutes).

-

Storage: Store the digested DNA at –20°C until analysis.

B. Acid Hydrolysis

This method uses strong acid to break the glycosidic bonds, releasing the nucleobases.

-

DNA Extraction: Isolate and purify DNA as described above.

-

Acid Hydrolysis: Dry the DNA sample and add neat formic acid. Incubate at a high temperature (e.g., 140°C) for an extended period (e.g., 24-48 hours) in either the gas or liquid phase.

-

Drying: Dry the hydrolyzed sample to remove the acid.

-

Reconstitution: Reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis of ¹³C-Thymine Isotopologues

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying the different isotopologues of thymine.

-

Chromatographic Separation: Separate the nucleobases using a suitable liquid chromatography method. A mixed-mode column can be used to achieve complete resolution of the nucleobases.

-

Mass Spectrometry Analysis: Perform mass spectrometry in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the different isotopologues of thymine. The mass transitions for unlabeled (M+0) and labeled (e.g., M+5 for Thymidine-¹³C₅) thymine should be optimized.

-

Data Acquisition: Acquire data for both a standard curve of known concentrations of labeled and unlabeled thymine and the experimental samples.

III. Data Presentation and Analysis

The raw data from the LC-MS/MS analysis will be in the form of peak areas for the different isotopologues of thymine. This data can be used to calculate the fractional contribution of the labeled thymidine to the total thymine pool in the DNA.

Table 1: Representative Mass Isotopologue Distribution of Thymine in DNA

| Sample Condition | M+0 (Unlabeled) Abundance (%) | M+5 (¹³C₅-labeled) Abundance (%) |

| Control (Unlabeled) | 99.5 ± 0.2 | 0.5 ± 0.1 |

| Drug A Treatment | 85.3 ± 1.5 | 14.7 ± 1.5 |

| Drug B Treatment | 60.8 ± 2.1 | 39.2 ± 2.1 |

Calculating DNA Synthesis Rate

The fractional synthesis rate (FSR) of DNA can be calculated using the following formula:

FSR (%/hour) = (IE / (E_precursor * t)) * 100

Where:

-

IE is the isotopic enrichment of thymine in the DNA at the end of the labeling period.

-

E_precursor is the isotopic enrichment of the precursor pool (in this case, the ¹³C-Thymidine in the medium, which is assumed to be close to 100%).

-

t is the duration of the labeling period in hours.

Table 2: Calculated DNA Fractional Synthesis Rates

| Sample Condition | Fractional Synthesis Rate (%/hour) |

| Control | 2.5 ± 0.3 |

| Drug A Treatment | 1.2 ± 0.2 |

| Drug B Treatment | 0.5 ± 0.1 |

IV. Visualizations

Diagram 1: Experimental Workflow for Thymine-¹³C Metabolic Flux Analysis

Caption: Experimental workflow for Thymine-¹³C metabolic flux analysis.

Diagram 2: Thymidine Salvage Pathway and ¹³C Label Incorporation

Caption: Thymidine salvage pathway and incorporation of ¹³C label into DNA.

References

Application Notes and Protocols for NMR Analysis of Thymine-¹³C Labeled Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for elucidating the structure, dynamics, and interactions of molecules at an atomic level. The use of stable isotope labeling, particularly with ¹³C, significantly enhances the utility of NMR for studying biomolecules like nucleic acids. Thymine, a key component of DNA, can be selectively or uniformly labeled with ¹³C to probe various biological processes. These application notes provide detailed protocols for the analysis of Thymine-¹³C labeled samples using one-dimensional (1D) and two-dimensional (2D) NMR techniques, aiding researchers in fields such as drug development, metabolic analysis, and structural biology.

Applications of Thymine-¹³C Labeling

Incorporating ¹³C-labeled thymine into DNA or studying it as a free nucleobase or nucleoside offers valuable insights into several areas of research:

-

Drug-DNA Interaction Studies : By monitoring changes in the ¹³C chemical shifts of labeled thymine upon the binding of a drug candidate, researchers can identify the specific sites of interaction and characterize the nature of the binding.[1][2] This is crucial for the rational design of new therapeutic agents that target DNA.

-

Metabolic Flux Analysis : In cancer research and microbiology, tracking the metabolic fate of ¹³C-labeled thymine (or its precursors) can elucidate pathways of nucleotide metabolism and cell proliferation.[3][4][5] This information is vital for understanding disease states and for developing drugs that target metabolic pathways.

-

DNA Structure and Dynamics : ¹³C labeling facilitates the study of DNA structure, conformation, and dynamics. Isotope labeling is a prerequisite for many advanced NMR experiments that probe these features.

-

DNA Damage and Repair : Introducing ¹³C-labeled thymine can aid in the investigation of DNA damage mechanisms and the processes of DNA repair by providing a specific spectroscopic handle to monitor chemical modifications to the thymine base.

Experimental Workflow for Analyzing Thymine-¹³C Labeled Samples

The general workflow for analyzing a Thymine-¹³C labeled sample by NMR spectroscopy is outlined below. This process begins with careful sample preparation and proceeds through data acquisition and analysis.

Quantitative Data Summary

The following tables summarize typical ¹³C NMR chemical shifts for thymine and thymidine, as well as common ¹H-¹³C coupling constants. Note that chemical shifts can vary depending on the solvent, pH, and molecular context.

Table 1: ¹³C Chemical Shifts (ppm) of Thymine and Thymidine

| Carbon Atom | Thymine (in DMSO-d₆) | Thymidine (in D₂O) |

| C2 | 151.8 | 153.5 |

| C4 | 164.5 | 167.2 |

| C5 | 108.1 | 111.5 |

| C6 | 137.6 | 141.2 |

| 5-CH₃ | 11.9 | 12.3 |

| C1' | - | 85.1 |

| C2' | - | 39.5 |

| C3' | - | 71.2 |

| C4' | - | 85.7 |

| C5' | - | 61.9 |

Table 2: Typical One-Bond ¹H-¹³C Coupling Constants (¹J_CH)

| Carbon Hybridization | Coupling Constant (Hz) |

| sp³ (e.g., -CH₃, -CH₂-) | 115 - 140 |

| sp² (e.g., C6-H) | 150 - 170 |

| sp (alkynyl) | ~250 |

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Proper sample preparation is critical for obtaining high-quality NMR spectra.